molecular formula C20H16F3N5O B15021485 8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B15021485
M. Wt: 399.4 g/mol
InChI Key: ZIINRXQFRBEUQL-UHFFFAOYSA-N
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Description

8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets. This can lead to the modulation of various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-methyl-4-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its unique combination of functional groups and its potential for diverse applications in various fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16F3N5O

Molecular Weight

399.4 g/mol

IUPAC Name

8-methyl-4-phenyl-2-[3-(trifluoromethyl)anilino]-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H16F3N5O/c1-12-10-16(29)28-17(13-6-3-2-4-7-13)26-18(27-19(28)24-12)25-15-9-5-8-14(11-15)20(21,22)23/h2-11,17H,1H3,(H2,24,25,26,27)

InChI Key

ZIINRXQFRBEUQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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